![molecular formula C23H31N3O7S B8096329 4-aza-1-azoniabicyclo[2.2.2]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2R)-1-hydroxypropan-2-yl]oxybenzoate](/img/structure/B8096329.png)
4-aza-1-azoniabicyclo[2.2.2]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2R)-1-hydroxypropan-2-yl]oxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-aza-1-azoniabicyclo[2.2.2]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2R)-1-hydroxypropan-2-yl]oxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique bicyclic structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-aza-1-azoniabicyclo[2.2.2]octane derivatives typically involves the quaternization of 1,4-diazabicyclo[2.2.2]octane (DABCO) with appropriate alkylating agents. For instance, the preparation of 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane periodate involves the reaction of DABCO with sodium periodate . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale quaternization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-aza-1-azoniabicyclo[2.2.2]octane derivatives can undergo various types of chemical reactions, including:
Oxidation: For example, 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane periodate can oxidize oximes to carbonyl compounds.
Reduction: These compounds can be reduced under specific conditions to yield different products.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions typically yield carbonyl compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
4-aza-1-azoniabicyclo[2.2.2]octane derivatives have been extensively studied for their applications in various scientific fields:
作用機序
The mechanism of action of 4-aza-1-azoniabicyclo[2.2.2]octane derivatives involves their interaction with specific molecular targets and pathways. For example, their antimicrobial activity is attributed to their ability to disrupt microbial cell membranes, leading to cell lysis . The presence of multiple functional groups allows these compounds to interact with various biological molecules, modulating their activity and function.
類似化合物との比較
4-aza-1-azoniabicyclo[2.2.2]octane derivatives can be compared with other similar compounds such as:
1-alkyl-4-aza-1-azoniabicyclo[2.2.2]octane: These compounds form ionic plastic crystals with various anions and exhibit unique thermal and electrical properties.
1-hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide: Known for their aggregation and adsorption properties, these compounds have enhanced biological activity.
1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane periodate: Used as mild oxidants in organic synthesis.
The uniqueness of 4-aza-1-azoniabicyclo[2.2.2]octane derivatives lies in their versatile reactivity and wide range of applications, making them valuable in both scientific research and industrial processes.
特性
IUPAC Name |
4-aza-1-azoniabicyclo[2.2.2]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2R)-1-hydroxypropan-2-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7S.C6H12N2/c1-3-26(22,23)16-5-4-13(9-18-16)25-15-7-12(17(20)21)6-14(8-15)24-11(2)10-19;1-2-8-5-3-7(1)4-6-8/h4-9,11,19H,3,10H2,1-2H3,(H,20,21);1-6H2/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFUUYROHAWMFT-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)[O-])OC(C)CO.C1CN2CC[NH+]1CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)[O-])O[C@H](C)CO.C1CN2CC[NH+]1CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
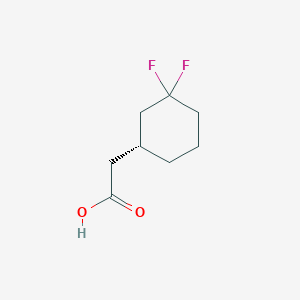
sulfonamide](/img/structure/B8096259.png)
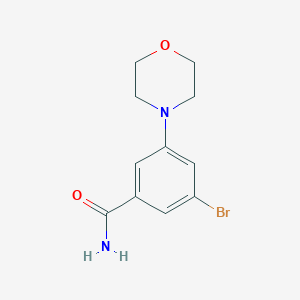
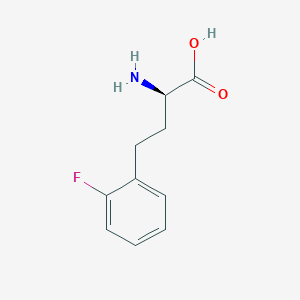
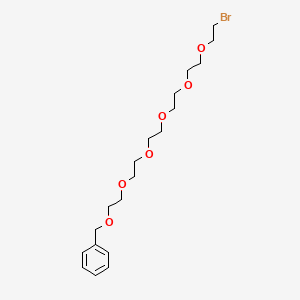
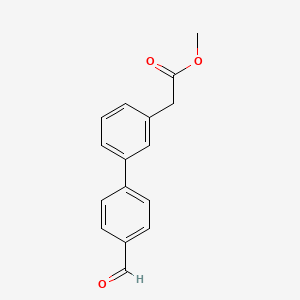
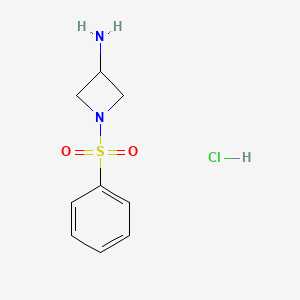
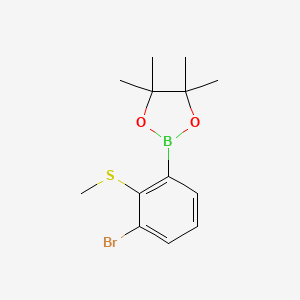
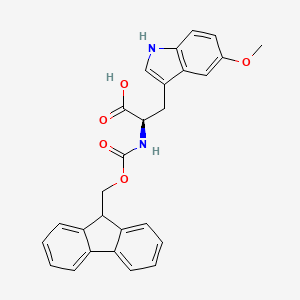
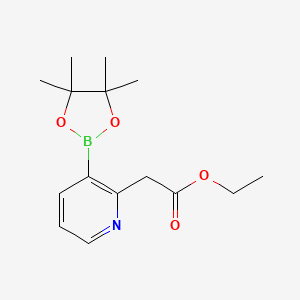
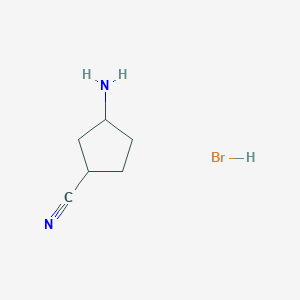
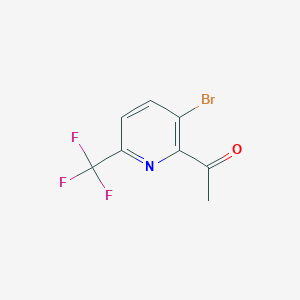
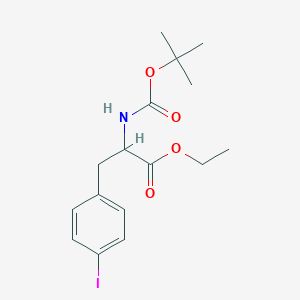
![3-[(2R)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]ethenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B8096359.png)
